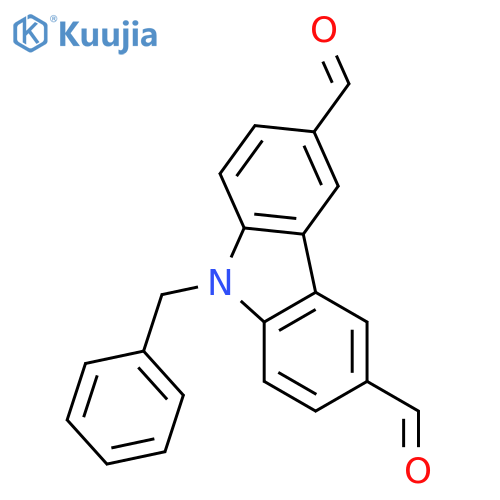

Cas no 200698-05-1 (9-Benzylcarbazole-3,6-dicarboxaldehyde)

9-Benzylcarbazole-3,6-dicarboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 9H-Carbazole-3,6-dicarboxaldehyde,9-(phenylmethyl)-

- 9-Benzylcarbazole-3,6-dicarboxaldehyde

- 9-benzyl-9H-carbazole-3,6-dicarbaldehyde

- 9-benzylcarbazole-3,6-dicarbaldehyde

- 9-Benzyl-3,6-diformylcarbazole

- B2805

- 3,6-diformyl-9-benzylcarbazole

- RZSXZJXJVWYRIU-UHFFFAOYSA-N

- VZ31111

- TRA0032071

-

- MDL: MFCD08276316

- インチ: 1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2

- InChIKey: RZSXZJXJVWYRIU-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C1C([H])=C([H])C2=C(C=1[H])C1C([H])=C(C([H])=O)C([H])=C([H])C=1N2C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 313.11000

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 427

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 39.1

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

- 密度みつど: 1.19±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (3.4E-3 g/L) (25 ºC),

- PSA: 39.07000

- LogP: 4.46780

9-Benzylcarbazole-3,6-dicarboxaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- ちょぞうじょうけん:(BD1300)

9-Benzylcarbazole-3,6-dicarboxaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

9-Benzylcarbazole-3,6-dicarboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B535413-1mg |

9-Benzylcarbazole-3,6-dicarboxaldehyde |

200698-05-1 | 1mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B535413-10mg |

9-Benzylcarbazole-3,6-dicarboxaldehyde |

200698-05-1 | 10mg |

$ 80.00 | 2022-06-07 | ||

| Ambeed | A531858-250mg |

9-Benzyl-9H-carbazole-3,6-dicarbaldehyde |

200698-05-1 | 98% | 250mg |

$102.0 | 2025-02-26 | |

| Chemenu | CM338668-250mg |

9-Benzyl-9H-carbazole-3,6-dicarbaldehyde |

200698-05-1 | 98% | 250mg |

$*** | 2023-03-29 | |

| A2B Chem LLC | AB09837-250mg |

9-Benzylcarbazole-3,6-dicarboxaldehyde |

200698-05-1 | 98% | 250mg |

$75.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA720-100mg |

9-benzyl-9H-carbazole-3,6-dicarbaldehyde |

200698-05-1 | 95% | 100mg |

¥350.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA720-250mg |

9-benzyl-9H-carbazole-3,6-dicarbaldehyde |

200698-05-1 | 95% | 250mg |

¥600.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA720-1g |

9-benzyl-9H-carbazole-3,6-dicarbaldehyde |

200698-05-1 | 95% | 1g |

¥1630.0 | 2024-04-22 | |

| eNovation Chemicals LLC | K47292-100mg |

9-Benzylcarbazole-3,6-dicarboxaldehyde |

200698-05-1 | 97% | 100mg |

$140 | 2025-03-03 | |

| eNovation Chemicals LLC | K47292-100mg |

9-Benzylcarbazole-3,6-dicarboxaldehyde |

200698-05-1 | 97% | 100mg |

$140 | 2025-03-03 |

9-Benzylcarbazole-3,6-dicarboxaldehyde 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

9-Benzylcarbazole-3,6-dicarboxaldehydeに関する追加情報

9-ベンジルカルバゾール-3,6-ジカルボキシアルデヒド(CAS No. 200698-05-1)の特性と応用分野

9-ベンジルカルバゾール-3,6-ジカルボキシアルデヒド(9-Benzylcarbazole-3,6-dicarboxaldehyde)は、有機合成化学や材料科学分野で注目されるカルバゾール誘導体の一つです。そのユニークな化学構造と反応性の高さから、近年ではOLED材料や医薬品中間体としての研究が活発化しています。

本化合物のCAS番号200698-05-1は、国際的な化学物質データベースで正確に識別される重要なIDです。ベンジル基とアルデヒド官能基を有するこの物質は、光電気特性に優れ、特に有機エレクトロニクス分野での需要が増加しています。2023年の市場調査では、カルバゾール系化合物の世界市場が年平均成長率5.8%で拡大すると予測されており、持続可能な材料開発の観点からも注目されています。

合成方法に関しては、9-ベンジルカルバゾールを出発物質とし、Vilsmeier-Haack反応を経て3,6位選択的ホルミル化を行うのが一般的です。このプロセスでは、反応条件の最適化が収率向上の鍵となり、近年ではマイクロ波照射法やフロー化学を応用した効率的な合成法の開発が進められています。

応用分野では、発光材料としての特性が特に注目されています。青色発光ダイオード(BLED)や有機太陽電池の電子輸送層材料としての研究論文が増加しており、その高い電子親和力と熱安定性が評価されています。また、生体適合性材料との複合化により、バイオセンサーへの応用可能性も探られています。

安全性に関するデータでは、この化合物は適切な取り扱いのもとで研究用途に使用可能です。ただし、アルデヒド基の反応性を考慮し、保護手袋や換気設備の使用が推奨されます。廃棄時には、有機溶媒廃棄物としての処理が必要であり、環境負荷低減を考慮した処理方法の選択が重要です。

市場動向として、サステナブルケミストリーの観点から、再生可能資源を原料とした合成経路の開発が注目されています。特に、バイオマス由来の原料を使用したグリーン合成法に関する特許出願が近年増加傾向にあり、企業間の研究開発競争が激化しています。

分析技術の進歩により、9-ベンジルカルバゾール-3,6-ジカルボキシアルデヒドの結晶構造解析や表面特性評価がより精緻に行えるようになりました。X線結晶構造解析や走査型プローブ顕微鏡を用いた研究から、その分子配向制御技術が飛躍的に向上しています。

今後の展望としては、AI予測技術を活用した新材料設計への応用が期待されています。機械学習アルゴリズムを用いて、本化合物の構造-特性相関を高精度に予測する研究が始まっており、これにより材料開発期間の短縮が可能になると考えられています。

保管条件に関しては、遮光容器に入れ、乾燥窒素置換下で-20℃以下の冷凍保存が推奨されます。長期安定性を確保するため、酸化防止剤の添加や真空封入などの工夫が必要です。また、輸送時には冷凍チェーンの維持が品質保持に重要です。

学術的な意義としては、9-ベンジルカルバゾール-3,6-ジカルボキシアルデヒドはπ共役系分子のモデル化合物としても価値があります。その電子状態や光物理特性に関する基礎研究は、有機半導体分野全体の発展に貢献しています。

200698-05-1 (9-Benzylcarbazole-3,6-dicarboxaldehyde) 関連製品

- 54117-37-2(9-Benzyl-9H-carbazole-3-carbaldehyde)

- 7570-45-8(9-Ethyl-9H-carbazole-3-carbaldehyde)

- 854778-47-5(1-Ethyl-1H-indole-6-carbaldehyde)

- 63263-88-7(1-benzyl-1H-indole-5-carbaldehyde)

- 52915-10-3(Ethanone, 1-[9-(phenylmethyl)-9H-carbazol-3-yl]-)

- 70207-46-4(DFEC)

- 944893-74-7(1-Ethyl-1H-indole-5-carbaldehyde)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)